Product packaging for Azetidine-1-sulfonamide(Cat. No.:CAS No. 654073-32-2)

Azetidine-1-sulfonamide

カタログ番号: B1521258
CAS番号: 654073-32-2
分子量: 136.18 g/mol
InChIキー: STIUWSWFXIBBKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context and Significance of the Azetidine (B1206935) Scaffold in Chemical Biology

The azetidine scaffold, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a significant structural motif in medicinal chemistry and chemical biology. nih.gov Historically, azetidines were less explored than their five- and six-membered counterparts, largely due to the challenges associated with their synthesis, which stems from their considerable ring-strain energy (25.2 kcal mol⁻¹). nih.govresearchgate.net This ring strain, comparable to that of cyclobutane (B1203170) and aziridine, endows the azetidine ring with a unique combination of molecular rigidity and metabolic stability. researchgate.net

Despite the synthetic hurdles, the unique three-dimensional character and physicochemical properties of the azetidine ring have drawn significant attention from researchers. nih.govresearchgate.net The incorporation of an azetidine scaffold can profoundly influence a molecule's properties, including its polarity, lipophilicity, and metabolic profile. Its rigid structure can help in locking the conformation of a molecule, potentially leading to improved binding affinity with biological targets. Over the past few decades, significant progress has been made in developing synthetic methodologies to access diversely functionalized azetidines, moving beyond classical methods like the reduction of β-lactams (azetidin-2-ones). nih.govrsc.orgacs.org

The growing importance of azetidines is underscored by their presence in numerous bioactive compounds and clinical candidates. nih.gov They are recognized as valuable building blocks in drug discovery, serving as surrogates for other cyclic systems or as key components that impart desirable pharmacological characteristics. rsc.orgacs.org The scaffold is associated with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, highlighting its versatility and potential in developing new therapeutic agents. nih.gov

Evolution of Sulfonamide Chemistry and its Integration with Azetidine Frameworks

The history of sulfonamide chemistry in medicine began in the 1930s with the discovery of Prontosil, the first broadly effective systemic antibacterial agent. nih.govwikipedia.org This discovery, which earned Gerhard Domagk a Nobel Prize, ushered in the era of chemotherapy and was a pivotal moment in medicine before the advent of penicillin. wikipedia.orgopenaccesspub.org It was soon discovered that Prontosil is a prodrug, metabolized in the body to the active agent, sulfanilamide. openaccesspub.org This finding sparked the synthesis of thousands of sulfonamide derivatives, leading to compounds with improved efficacy and a broader spectrum of activity. wikipedia.org

Initially celebrated for their antibacterial effects, where they act as competitive inhibitors of dihydropteroate (B1496061) synthase in the folic acid synthesis pathway, the therapeutic applications of sulfonamides have expanded dramatically over the decades. openaccesspub.orgajchem-b.comontosight.ai Research has revealed their potential as antiviral, anticancer, anti-inflammatory, and antidiabetic agents. nih.govajchem-b.com The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore capable of engaging in strong hydrogen bonding interactions with biological targets, contributing to their diverse pharmacological profiles. chemshuttle.com

The integration of the sulfonamide moiety with the azetidine framework represents a strategic approach in modern medicinal chemistry to create novel molecular architectures. The synthesis of such hybrids can be achieved through various methods. A common approach involves the reaction of a pre-formed azetidine ring with a sulfonyl chloride in the presence of a base. ajchem-b.com More advanced electrochemical methods have also been developed for the oxidative coupling of amines, like azetidine, with thiols to form sulfonamides under environmentally benign conditions. acs.org The development of reagents like azetidine sulfonyl fluorides (ASFs) has further expanded the toolkit for creating these structures, offering stable yet reactive partners for coupling reactions. nih.govacs.org These synthetic advancements allow for the deliberate combination of the conformational constraints and metabolic stability of the azetidine ring with the potent and versatile binding properties of the sulfonamide group.

Scope and Research Imperatives of Azetidine-1-sulfonamide Studies

This compound itself is a fundamental chemical entity that serves as a key building block in the synthesis of more complex and biologically active molecules. chemshuttle.combiosynth.com Its structure combines the simplest form of the azetidine ring directly with an unsubstituted sulfonamide group. Research on this specific compound is primarily focused on its utility as a versatile scaffold in drug discovery and synthetic chemistry. chemshuttle.combiosynth.com

The primary imperative for studying this compound is its role as a starting material. chemshuttle.com The azetidine ring provides a rigid, three-dimensional core that can be further functionalized, while the sulfonamide group offers a handle for chemical modification or a critical interaction point with biological targets. chemshuttle.com Researchers utilize this compound to synthesize a variety of derivatives, such as inhibitors for enzymes like proteases or kinases. chemshuttle.com The incorporation of the this compound motif is a design element intended to enhance binding affinity and modulate physicochemical properties. chemshuttle.com

Studies involving this compound are therefore driven by the need for novel chemical matter in pharmaceutical research. The compound's value lies in its potential to be elaborated into libraries of diverse compounds for screening against various diseases. For instance, derivatives like N-(2-((2,3-Difluorobenzyl)thio)-6-(((2R,3S)-3,4-dihydroxybutan-2-yl)oxy)pyrimidin-4-yl)this compound have been synthesized, showcasing its application in creating complex molecular structures for targeted therapies. americanelements.com The research focus is less on the direct biological activity of this compound itself and more on its synthetic versatility and the properties it imparts to the larger molecules derived from it.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 654073-32-2 chemshuttle.comsigmaaldrich.com
Chemical Formula C₃H₈N₂O₂S biosynth.com
Molecular Weight 136.17 g/mol biosynth.com
Appearance White crystalline solid chemshuttle.com
Boiling Point 276.3 ± 23.0 °C at 760 mmHg sigmaaldrich.com
Melting Point Approx. 140-142 °C chemshuttle.com

| Solubility | Soluble in polar solvents (e.g., water, ethanol) | chemshuttle.com |

Table 2: Key Compound Names Mentioned

Compound Name
Azetidine
This compound
Azetidin-2-one
Aziridine
Cyclobutane
N-(2-((2,3-Difluorobenzyl)thio)-6-(((2R,3S)-3,4-dihydroxybutan-2-yl)oxy)pyrimidin-4-yl)this compound
Prontosil

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O2S B1521258 Azetidine-1-sulfonamide CAS No. 654073-32-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

azetidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c4-8(6,7)5-2-1-3-5/h1-3H2,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIUWSWFXIBBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664037
Record name Azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654073-32-2
Record name Azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azetidinesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Azetidine 1 Sulfonamide and Its Derivatives

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Construction

The synthesis of azetidines has evolved from classical intramolecular cyclization reactions to more modern and efficient strategies that leverage catalysis and the unique reactivity of strained precursors. These methods provide access to a wide array of substituted azetidines, which are crucial for the development of novel therapeutic agents and chemical probes.

Intramolecular Cyclization Strategies

Intramolecular cyclization remains a cornerstone for the synthesis of the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond through the reaction of a nitrogen nucleophile with an electrophilic carbon center within the same molecule.

One of the most common and direct methods for constructing the azetidine ring is through intramolecular SN2 reactions. nih.govfrontiersin.org This strategy relies on a nitrogen atom attacking a carbon atom that is attached to a suitable leaving group, such as a halogen or a sulfonate ester (e.g., mesylate or tosylate). nih.govfrontiersin.org The precursor for this cyclization is typically a γ-amino alcohol or a derivative thereof, where the hydroxyl group has been converted into a better leaving group. The success of this 4-exo-tet cyclization is often challenging due to competing elimination reactions and the entropic unfavorability of forming a four-membered ring. nih.gov However, with appropriate substrate design and reaction conditions, this method provides a reliable route to various azetidine derivatives.

Table 1: Examples of Leaving Groups in Nucleophilic Displacement for Azetidine Synthesis

Leaving GroupPrecursor TypeReference
Halogen (e.g., Br, I)γ-Haloamine nih.govfrontiersin.org
Mesylateγ-Amino mesylate nih.govfrontiersin.org
Tosylateγ-Amino tosylate rsc.org

The intramolecular aminolysis of epoxy amines presents an alternative and powerful strategy for the construction of the azetidine ring, often yielding functionalized products that are valuable for further synthetic manipulations. nih.govfrontiersin.org This method involves the nucleophilic attack of an amine onto one of the electrophilic carbons of an epoxide ring within the same molecule. The regioselectivity of the epoxide ring-opening is a critical factor and can be influenced by the substitution pattern of the epoxide and the reaction conditions.

A notable advancement in this area is the use of Lewis acid catalysts to promote the reaction and control its regioselectivity. For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been demonstrated to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidines in high yields. nih.govfrontiersin.orgbohrium.comnih.gov This catalytic system is tolerant of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.orgbohrium.comnih.gov The reaction proceeds via a C3-selective intramolecular aminolysis, leading to the desired azetidine product. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate plays a crucial role in determining the regioselectivity of the aminolysis. nih.govfrontiersin.org This methodology is particularly useful for synthesizing azetidines with a hydroxyl group at the 3-position, a common structural motif in biologically active molecules.

Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

SubstrateCatalystSolventTemperatureProductYieldReference
cis-3,4-Epoxy amineLa(OTf)₃1,2-Dichloroethane (DCE)Reflux3-Hydroxyazetidine derivative81% nih.gov

Palladium-catalyzed reactions have emerged as a versatile tool for the formation of C-N bonds, and their application in the synthesis of azetidines has been an area of active research. rsc.org These methods often involve the intramolecular amination of C(sp³)–H bonds, a challenging transformation that allows for the construction of the azetidine ring from readily available precursors without the need for pre-functionalization. rsc.orgacs.org

One such approach, developed by Gaunt and co-workers, utilizes a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination to synthesize functionalized azetidines. rsc.org The reaction is promoted by an oxidant, such as benziodoxole tosylate, in combination with a silver salt additive. The proposed mechanism involves the formation of a Pd(IV) intermediate, which undergoes reductive elimination to form the C-N bond and the azetidine ring. rsc.org This method exhibits excellent functional group tolerance. rsc.org Picolinamide-assisted palladium-catalyzed C-H bond activation has also been reported for the synthesis of complex polycyclic azetidines. acs.orgacs.org

Ring Expansion and Contraction Reactions in Azetidine Synthesis

Ring expansion and contraction reactions offer alternative pathways to the azetidine core, often from more readily available five- or three-membered heterocyclic precursors. rsc.orgmagtech.com.cn

A notable example of ring contraction involves the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. rsc.org This reaction, reported by the Blanc group, proceeds via a nucleophilic addition to the amide carbonyl group, followed by N–C(O) cleavage to generate an intermediate that undergoes an intramolecular SN2 reaction, resulting in the formation of the azetidine ring. rsc.org

Conversely, ring expansion strategies can also be employed. For instance, a stereoselective [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes has been shown to produce highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This reaction is believed to proceed through an ylide-type mechanism, where the strain of the methylene aziridine facilitates a ring-opening/ring-closing cascade. nih.gov

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes

Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic compounds that serve as valuable precursors for the synthesis of functionalized azetidines. arkat-usa.orgnih.gov The significant ring strain of the ABB system provides a strong thermodynamic driving force for ring-opening reactions, which can be harnessed to introduce a variety of substituents at the 1- and 3-positions of the azetidine ring. arkat-usa.orgbris.ac.uk

The functionalization of ABBs typically involves the cleavage of the central C1-C3 bond. arkat-usa.org This can be achieved through reactions with a wide range of electrophiles and nucleophiles. For example, lithiated ABB (ABB-Li) can react with various electrophiles to generate substituted azetidines. nih.govbris.ac.uk

Several novel strategies have been developed based on the strain-release reactivity of ABBs:

Electrophile-induced spirocyclisation-desilylation: This method allows for the synthesis of azetidine-containing spirocycles. bris.ac.uk

Strain-release-driven Friedel–Crafts spirocyclisation: This reaction of ABB-tethered (hetero)aryls can lead to complex azabicyclo[2.1.1]hexane scaffolds. bris.ac.uk

Four-component nih.govbohrium.com-Brook rearrangement/strain-release-driven anion relay: This sequence enables the modular synthesis of acyl azetidines. The rapid, strain-release ring-opening of the ABB drives the equilibrium of the Brook rearrangement. nih.govbris.ac.uk This multicomponent approach allows for the sequential addition of three different electrophilic coupling partners to ABB-Li, providing access to a diverse library of 1,3,3-trisubstituted azetidines. nih.gov

Dual copper/photoredox-catalyzed multicomponent allylation: This radical-relay strategy facilitates the synthesis of azetidines containing a C3 quaternary center.

These strain-release methodologies are characterized by their operational simplicity, broad functional group tolerance, and modularity, making them powerful tools for the rapid assembly of sp³-rich, drug-like heterocyclic scaffolds. bris.ac.uk

Installation and Derivatization of the Sulfonamide Moiety

The construction of the azetidine-1-sulfonamide core involves the formation of a stable bond between the azetidine nitrogen and a sulfonyl group. Various synthetic routes have been developed to achieve this, focusing on efficiency, functional group tolerance, and the ability to introduce diverse substituents.

Sulfonylation Reactions in Azetidine Systems

Traditional sulfonylation methods remain a cornerstone for the synthesis of azetidine-1-sulfonamides. These reactions typically involve the coupling of an azetidine with a sulfonyl-containing electrophile.

A notable and robust method involves a one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov This strategy allows for the efficient incorporation of various nucleophiles, such as alcohols, phenols, or anilines, into the final azetidine product in the presence of potassium carbonate. The precursors, α-bromopyrrolidinones, are readily accessible through the monobromination of inexpensive N-sulfonyl-2-pyrrolidinone derivatives. nih.gov

Another approach is the palladium-catalyzed intramolecular amination of unactivated C-H bonds. This method enables the synthesis of azetidine compounds from substrates protected with a picolinamide (PA) group, featuring low catalyst loading and the use of inexpensive reagents under convenient conditions. organic-chemistry.org

The table below summarizes representative conventional sulfonylation approaches for azetidine systems.

Starting MaterialReagents/ConditionsProduct TypeYieldReference
α-bromo N-sulfonylpyrrolidinoneNucleophile (ROH, ArOH, ArNH₂), K₂CO₃α-carbonylated N-sulfonylazetidinesGood nih.gov
Picolinamide (PA) protected aminesPd(OAc)₂, oxidant, additiveFused azetidine systemsN/A organic-chemistry.org
1-ArenesulfonylaziridinesDimethylsulfoxonium methylide, microwave, alumina1-ArenesulfonylazetidinesGood organic-chemistry.org

This table is based on data from cited research articles.

Sulfur-Fluoride Exchange (SuFEx) Chemistry in this compound Synthesis

Sulfur-Fluoride Exchange (SuFEx) has emerged as a powerful "click chemistry" tool for rapidly assembling modular connections, and it has been successfully applied to the synthesis of azetidine sulfonamides. acs.orgjk-sci.com This methodology relies on the high stability and selective reactivity of sulfonyl fluorides (R-SO₂F). Azetidine sulfonyl fluorides (ASFs) are key reagents in this process. nih.govacs.org

Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable, allowing them to be carried through various reaction steps intact. nih.gov Their reactivity can be "clicked" on in the presence of suitable nucleophiles. ASFs have been shown to react with a broad range of nucleophiles, including alkoxides and lithium amides, to form the corresponding sulfonate esters and sulfonamides. nih.govacs.org This method demonstrates wide functional group tolerance, accommodating sensitive groups like free alcohols, tertiary amines, and esters. acs.org

The SuFEx pathway is particularly advantageous for creating novel molecular motifs that may serve as valuable bioisosteres in medicinal chemistry. nih.gov It provides a reliable method for late-stage functionalization and the conjugation of complex molecules. acs.org

Azetidine Sulfonyl Fluoride (B91410) (ASF) PrecursorNucleophileProductKey FeaturesReference
PMP(Cbz)ASFMorpholine3-Aryl-3-aminoazetidinedeFS reaction pathway favored over SuFEx nih.gov
Generic ASFLithium amides (amine + nBuLi)Azetidine sulfonamideAccesses novel substitution patterns acs.org
Generic ASFAlkoxides (e.g., from cholesterol)Azetidine sulfonate esterDemonstrates potential for complex molecule conjugation acs.org

This table illustrates the versatility of SuFEx chemistry in azetidine functionalization based on cited literature.

Electrochemical Approaches to Sulfonamide Formation

Electrochemical synthesis offers a green and efficient alternative for forming sulfonamide bonds, avoiding the need for harsh chemical oxidants and catalysts. nih.govchemistryworld.com These methods leverage electrical current to mediate the desired chemical transformations under mild conditions.

One prominent electrochemical method involves the direct anodic coupling of thiols and amines. tue.nlacs.org In this process, the thiol is first oxidized to a disulfide, which then reacts with an aminium radical cation generated from the amine (such as azetidine). This pathway successfully produces sulfonamides with excellent reactivity for biologically relevant amines. tue.nlacs.org

Another innovative approach is the electrocatalytic intramolecular hydroamination of allylic sulfonamides to synthesize azetidines. organic-chemistry.orgacs.org By merging cobalt catalysis with electrochemical oxidation, key carbocationic intermediates are generated regioselectively, which then undergo C-N bond formation to yield the azetidine ring. organic-chemistry.org This method is effective for a variety of substrates, including complex, biologically active derivatives. organic-chemistry.org These electrochemical strategies not only expand the synthetic toolbox but also pave the way for developing stereoselective electrosynthesis of small heterocycles. organic-chemistry.org

MethodSubstratesKey FeaturesReference
Direct Anodic CouplingThiols and Amines (e.g., azetidine)Catalyst- and oxidant-free; forms sulfonamides directly. tue.nlacs.org
Intramolecular HydroaminationAllylic sulfonamidesMerges cobalt catalysis and electricity; forms the azetidine ring. organic-chemistry.orgacs.org
Oxidative Sulfonylation-AzidationAlkenes, sulfonyl hydrazide, TMSN₃One-pot synthesis of β-azidoarylsulfones; no exogenous oxidants or metal catalysts. nih.gov

This table summarizes key electrochemical strategies for synthesizing sulfonamide-containing azetidine derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of sulfonamides. unife.it

A significant advancement is the development of sulfonamide synthesis in aqueous media. One such method uses equimolar amounts of amino compounds and arylsulfonyl chlorides in water, omitting the need for organic bases. The product is isolated by simple filtration after acidification, resulting in excellent yields and purity without further purification. This approach aligns with green chemistry principles by using an environmentally benign solvent and minimizing waste.

Flow chemistry also offers a greener, safer, and more scalable route to sulfonamide libraries. nih.gov By using meso-reactor apparatuses, the synthesis can be optimized to minimize waste, employ green media, and use non-toxic reactants. The products are often pure enough for biological evaluation after simple extraction and precipitation. nih.gov

Furthermore, electrochemical methods, as described in section 2.2.3, are inherently green. They replace chemical oxidants with electricity, reducing chemical waste and often allowing reactions to proceed under milder conditions. tue.nlorganic-chemistry.org Similarly, catalyst-free methods for reacting sulfonyl chlorides with amines contribute to a more sustainable synthetic process. researchgate.net

Stereoselective Synthesis of this compound Derivatives

Controlling the three-dimensional arrangement of atoms is critical when synthesizing biologically active molecules. Several stereoselective methods have been developed to produce chiral, enantioenriched azetidine derivatives.

One effective strategy begins with enantiomerically pure β-amino alcohols. These precursors can be converted into diversely substituted N-aryl-2-cyanoazetidines through a three-step sequence that includes copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. This method provides access to azetidines with a predictable substitution pattern and diastereoselectivity. organic-chemistry.org

The synthesis of a densely functionalized azetidine ring system has been described, starting from N-allyl amino diols. nih.gov A key step in this sequence is the DIBAL reduction of a nitrile group to a primary amine, which is then immediately treated with o-nitrobenzenesulfonyl chloride to install the sulfonamide moiety. This process allows for the creation of structurally unique molecular scaffolds, including fused, bridged, and spirocyclic systems, while maintaining stereochemical integrity. nih.gov

Another approach utilizes Ellman's tert-butyl sulfinamide as a chiral auxiliary. digitellinc.com Condensation with 3-chloropropanal yields a chlorosulfinimine, which undergoes a diastereoselective Grignard addition. The resulting chlorosulfinamide is then poised for a 4-exo-tet cyclization to produce C-2 functionalized azetidines with high diastereomeric ratios. digitellinc.com

MethodChiral SourceKey TransformationStereochemical OutcomeReference
Cyclization of β-amino alcohol derivativesEnantiopure β-amino alcoholsMesylation and base-induced ring closurePredictable diastereoselectivity organic-chemistry.org
Functionalization of nitrile azetidinesChiral N-allyl amino diolsDIBAL reduction followed by nosylationAccess to various chiral scaffolds (fused, bridged, spirocyclic) nih.gov
Asymmetric Grignard Additiontert-butyl sulfinamide auxiliaryDiastereoselective Grignard addition to a chlorosulfinimineHigh diastereomeric ratios (up to 95:5) digitellinc.com
La(OTf)₃-catalyzed aminolysiscis-3,4-epoxy aminesIntramolecular regioselective aminolysisHigh yields with preserved stereochemistry nih.gov

This table highlights various approaches to achieve stereocontrol in the synthesis of this compound derivatives.

Chemical Reactivity and Mechanistic Investigations of Azetidine 1 Sulfonamide Scaffolds

Reactivity of the Azetidine (B1206935) Ring System

The chemical behavior of the azetidine ring is largely dictated by its inherent ring strain, which makes it susceptible to reactions that relieve this strain. However, it is notably more stable than its three-membered counterpart, aziridine, allowing for more controlled chemical manipulations.

Ring Strain Influence on Reactivity

The reactivity of azetidines is fundamentally driven by the significant ring strain inherent in the four-membered heterocyclic system. This strain, estimated to be approximately 25.4 kcal/mol, arises from bond angle distortion and torsional strain. It positions azetidines in a unique reactive space, intermediate between the highly strained and reactive aziridines (approx. 27.7 kcal/mol) and the relatively stable and unreactive five-membered pyrrolidines (approx. 5.4 kcal/mol). This energetic landscape makes the azetidine ring stable enough for handling under normal conditions but primed for specific, triggerable reactions that involve the cleavage of a C-N sigma bond. The addition of an amide or sulfonamide group to the azetidine nitrogen can further increase this strain, making the ring more susceptible to nucleophilic attack. This inherent strain is a key factor that can lead to decomposition pathways not typically observed in larger ring systems, particularly under acidic conditions.

Table 1: Comparative Ring Strain Energies of Saturated Nitrogen Heterocycles

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine3-membered27.7
Azetidine4-membered25.4
Pyrrolidine5-membered5.4

Nucleophilic Attack and Ring-Opening Reactions

A primary consequence of the ring strain in azetidines is their susceptibility to nucleophilic ring-opening reactions. Unlike the more reactive aziridines, azetidines are generally stable and require activation for the ring-opening to proceed efficiently. Activation is often achieved by converting the ring nitrogen into a better leaving group, typically by protonation under acidic conditions or by quaternization to form an azetidinium salt.

The regioselectivity of the nucleophilic attack is governed by a combination of electronic and steric effects.

Electronic Effects : When the azetidine ring bears an unsaturated substituent (e.g., aryl, vinyl, cyano) at the 2-position, nucleophiles preferentially attack the carbon atom adjacent to that group. This is because the unsaturated group can stabilize the transition state of the C-N bond cleavage.

Steric Effects : In the case of 2-alkylazetidines, sterically bulky or strong nucleophiles tend to attack the less substituted carbon atom of the ring.

These reactions have been explored with a variety of nucleophiles, including thiols and halides, often proceeding in a stereoselective and regioselective manner to produce functionalized linear amines. For instance, N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening where a pendant amide group acts as the nucleophile.

Table 2: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines

Activating AgentNucleophileControlling FactorProduct Type
Acid (Protonation)Pendant Amide (intramolecular)ElectronicLinear Amine Derivative
Alkylation (Azetidinium Salt)Halides (e.g., Cl⁻, F⁻)Electronic/Stericγ-Haloamines
AcylationThiolsElectronicγ-Thio-substituted Amides

Functional Group Tolerance and Modifications

Modern synthetic methods have demonstrated that the azetidine ring exhibits good tolerance to a wide range of functional groups and reaction conditions. For example, palladium(II)-catalyzed intramolecular C(sp³)–H amination has been successfully used to synthesize functionalized azetidines, showcasing the ring's compatibility with transition metal catalysis. Similarly, methods for the late-stage functionalization of complex molecules containing secondary sulfonamides have shown excellent functional group tolerance, including the presence of free amines, amides, nitriles, and various heterocycles, without compromising the core structure.

Modifications of the azetidine ring itself are also well-documented. Highly stereoselective additions of organolithium reagents to N-alkyl-oxazolinylazetidines have been developed to afford enantioenriched N-alkyl-2-acylazetidines. This highlights the ability to perform transformations on the ring while maintaining its integrity and stereochemistry. A carbene-catalyzed method for the enantioselective modification of sulfonamides also shows broad substrate scope and wide functional group tolerance, proceeding under mild conditions.

Reactivity of the Sulfonamide Group

The sulfonamide group is a versatile functional group known for its chemical stability and ability to participate in hydrogen bonding. Its reactivity in the azetidine-1-sulfonamide context is centered on the electrophilic sulfur atom and the acidic N-H proton (in secondary sulfonamides).

Nucleophilic Substitution Reactions Involving the Sulfonyl Moiety

The sulfur atom of the sulfonyl group is electrophilic and can undergo nucleophilic substitution. This is analogous to nucleophilic acyl substitution, though sulfonamides are generally less reactive than their carboxylic acid derivative counterparts like acid chlorides. The reaction involves a nucleophile attacking the sulfur atom, which can lead to the displacement of a leaving group. In the case of this compound, the azetidinyl group would be the leaving group.

A related class of reactions is the Sulfur-Fluoride Exchange (SuFEx), where sulfonyl fluorides react with nucleophiles to yield sulfonamides, sulfonate esters, and other S(VI) derivatives. While this compound itself does not have a fluoride (B91410) leaving group, the principles of nucleophilic attack at the sulfur center are similar. For instance, azetidine sulfonyl fluorides have been used in reactions with lithium amide nucleophiles (generated from amines and n-butyllithium) to form azetidine sulfonamides. Furthermore, strong bases can hydrolyze the sulfonamide bond.

Oxidation and Reduction Pathways

The sulfonamide moiety can undergo both oxidation and reduction under specific conditions.

Oxidation : Sulfonamides are generally stable to oxidation. However, advanced oxidation processes, such as those using ozone (O₃) or O₃/H₂O₂, can degrade sulfonamide-containing compounds. Mechanistic studies on related sulfonamide drugs suggest that single-electron oxidation can produce an aniline (B41778) radical cation, which may undergo intramolecular nucleophilic attack, leading to rearranged products and potential extrusion of sulfur dioxide (SO₂). Electrochemical methods can also be used to form sulfonamides through the oxidative coupling of amines and thiols, a process that involves the oxidation of a sulfenamide (B3320178) intermediate.

Reduction : The nitrogen-sulfur (N-S) bond of a sulfonamide is robust but can be cleaved reductively. Mild and general methods have been developed for the reductive cleavage of secondary sulfonamides to generate sulfinates and amines. This transformation allows the sulfonamide group to be used as a synthetic handle rather than a terminal functional group. In contrast, the reduction of β-lactams (azetidin-2-ones) with strong reducing agents like lithium aluminium hydride typically results in the cleavage of the amide bond and ring-opening to yield γ-amino alcohols.

Table 3: Summary of Redox Reactions for the Sulfonamide Moiety

Reaction TypeReagents/ConditionsKey IntermediatesProducts
OxidationO₃/H₂O₂ (Advanced Oxidation)Aniline Radical CationDegradation/Rearranged Products
ReductionReductive Cleavage Conditions-Amine + Sulfinate

Compound Name Reference

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound is a critical parameter influencing its viability as a chemical scaffold. The molecule's stability is largely dictated by the reactivity of its two key functional components: the strained four-membered azetidine ring and the sulfonamide group. Hydrolysis can lead to ring-opening of the azetidine moiety or cleavage of the sulfonamide bond, resulting in loss of the parent structure.

Research into the forced degradation of compounds containing an azetidine core has identified two primary degradation mechanisms. nih.gov The first is the anticipated hydrolysis of amide bonds within the broader molecule. nih.gov The second, more pertinent to the azetidine ring itself, involves its activation through the formation of a reactive azetidinium ion, which is susceptible to nucleophilic attack by water, leading to ring cleavage. nih.govunipr.it

Consequently, the hydrolytic degradation of this compound can be expected to proceed via two main pathways:

Azetidine Ring Opening: This pathway is initiated by the protonation of the azetidine nitrogen, especially under acidic conditions, forming an azetidinium ion. This strained, positively charged intermediate is then attacked by water, leading to the opening of the four-membered ring to form an amino alcohol derivative.

Sulfonamide Bond Cleavage: This pathway involves the hydrolysis of the sulfur-nitrogen bond. This process is also generally accelerated under acidic conditions, leading to the formation of azetidine and the corresponding sulfonic acid.

Table 1: Factors Influencing the Hydrolytic Stability of this compound Scaffolds

FactorInfluence on StabilityRationale
Low pH (Acidic) DecreasedProtonation of the azetidine nitrogen facilitates ring-opening. nih.govunipr.it Acid-catalyzed hydrolysis of the sulfonamide bond is enhanced. science.gov
Neutral pH Moderate to HighSulfonamides are generally stable at neutral pH. springernature.com The rate of azetidinium ion formation is reduced compared to acidic conditions.
High pH (Alkaline) HighSulfonamides are most stable at alkaline pH, where they exist in their less reactive anionic form. springernature.comscience.gov The concentration of protons available to activate the azetidine ring is low.
Increased Temperature DecreasedAs with most chemical reactions, increased temperature provides the activation energy needed to overcome the kinetic barrier for both ring-opening and sulfonamide hydrolysis. science.gov

Reaction Mechanisms of Key Transformations

Understanding the reaction mechanisms involved in the synthesis and modification of this compound scaffolds is fundamental to optimizing reaction conditions and designing novel synthetic routes. This section explores the mechanistic details of several key transformations.

Electrocatalytic Reaction Mechanisms in Azetidine Synthesis

Electrocatalysis has emerged as a powerful tool for the synthesis of azetidine rings. One notable example is the electrocatalytic intramolecular hydroamination of allylic sulfonamides. nih.govunipr.it This method combines cobalt catalysis with electricity to achieve the desired cyclization. nih.govunipr.it

The proposed mechanism involves the following key steps:

Oxidation of the Cobalt Catalyst: The process is initiated by the electrochemical oxidation of the cobalt catalyst to a higher oxidation state.

Formation of a Carbocationic Intermediate: The oxidized cobalt catalyst facilitates the regioselective generation of a key carbocationic intermediate from the allylic sulfonamide substrate. nih.govunipr.it

Intramolecular C-N Bond Formation: The sulfonamide nitrogen then acts as an internal nucleophile, attacking the carbocation to forge the C-N bond and close the four-membered azetidine ring. nih.govunipr.it

Catalyst Regeneration: The final step involves the regeneration of the active cobalt catalyst, allowing the catalytic cycle to continue.

Electrochemical kinetic analysis of this reaction has suggested that the rate-determining step can be either the regeneration of the catalyst via nucleophilic cyclization or a second electrochemical oxidation step required to form the carbocationic intermediate. nih.gov This electrocatalytic approach provides a controlled and efficient means of mediating the necessary catalyst oxidation for the synthesis of azetidines from readily available precursors. nih.gov

Radical Chain Mechanisms in Sulfonamide Formation

While the traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, several modern methods proceed through radical chain mechanisms. These approaches often utilize photocatalysis or electrochemistry to generate key radical intermediates.

A general radical chain mechanism for sulfonamide formation can be described by the following stages:

Initiation: The reaction begins with the generation of a reactive radical species. This can be achieved in several ways:

Photocatalysis: A photocatalyst, upon excitation with light, can induce the formation of a sulfonyl radical from a suitable precursor, such as a sulfonamide that has been converted to an N-sulfonylimine.

Electrochemistry: Anodic oxidation can be used to generate an aminium radical cation from an amine.

Chemical Initiation: The decomposition of a radical initiator can produce radicals that then react with a precursor to generate the key radical species.

Propagation: Once initiated, a chain reaction ensues, involving one or more propagation steps. A common pathway involves the following:

An aryl or alkyl radical adds to a sulfur dioxide surrogate (like DABSO) to form a sulfonyl radical.

Alternatively, a sulfonyl radical can be generated directly from a precursor. This sulfonyl radical then reacts with an amine to form the sulfonamide and generate a new radical, which can continue the chain.

In electrochemical systems, an aminium radical can react with a disulfide to form a sulfenamide, which is then further oxidized to the sulfonamide.

Termination: The chain reaction is terminated when two radical species combine, or when a radical is quenched by an inhibitor.

The use of radical scavengers like TEMPO in these reactions has been shown to inhibit sulfonamide formation, providing evidence for the involvement of radical intermediates. These radical-based methods offer alternative pathways for the synthesis of sulfonamides, often under milder conditions than traditional methods.

Table 2: Key Radical Intermediates in Sulfonamide Formation

Radical IntermediateMethod of GenerationRole in Sulfonamide Formation
Sulfonyl Radical (RSO₂•) Photocatalysis, Reaction of aryl/alkyl radical with SO₂ surrogateReacts with an amine to form the S-N bond.
Aminium Radical Cation (R₃N•⁺) Electrochemical oxidation of an amineReacts with a sulfur source (e.g., disulfide) to initiate the formation of the sulfonamide.
Aryl Radical (Ar•) Decarboxylation of an aroyloxy radical, Photoredox activation of aryl halidesReacts with an SO₂ surrogate to form a sulfonyl radical.

Defluorosulfonylation (deFS) Reaction Mechanisms

Defluorosulfonylation (deFS) is a reaction that involves the cleavage of a C–SO₂F bond, leading to the loss of sulfur dioxide and fluoride, and the formation of a carbocation. This reaction provides an alternative reactivity pathway for sulfonyl fluorides, which typically undergo nucleophilic attack at the sulfur atom (as seen in SuFEx reactions).

The deFS reaction has been observed in 3-aryloxetane sulfonyl fluorides. The proposed mechanism for this transformation is an S_N1-type process:

Initiation: The reaction is typically promoted by warming. The C–S bond of the oxetane (B1205548) sulfonyl fluoride heterolytically cleaves, with the sulfonyl fluoride group acting as a leaving group.

Formation of a Carbocation Intermediate: The departure of the –SO₂F group results in the formation of a relatively stable oxetane carbocation. This step is believed to be the rate-determining step of the reaction. Kinetic studies have shown the reaction to be first order in the oxetane sulfonyl fluoride and zero order in other reagents, which supports this S_N1 pathway.

Nucleophilic Attack: The carbocation intermediate is then rapidly trapped by a nucleophile, such as an amine, to form the final product.

This defluorosulfonylation mechanism is significant because it allows the sulfonyl fluoride group to function as a precursor to a carbocation, enabling the formation of new carbon-nucleophile bonds at a position that would otherwise be unreactive. The stability of the sulfonyl fluoride allows it to be carried through various synthetic steps before being activated under thermal conditions to generate the reactive carbocationic intermediate.

Medicinal Chemistry and Biological Applications of Azetidine 1 Sulfonamide

Azetidine-1-sulfonamide as a Privileged Scaffold in Drug Discovery

Four-membered heterocycles like azetidines are increasingly recognized as attractive design elements in medicinal chemistry. acs.orgnih.gov Their incorporation into drug candidates can significantly influence physicochemical properties such as solubility and metabolic stability. researchgate.net The sulfonamide group itself is a versatile and promising scaffold, present in numerous FDA-approved drugs targeting a wide array of diseases. nih.govcitedrive.com The combination of these two components in this compound creates a privileged scaffold with broad utility.

The azetidine (B1206935) ring is characterized by its high molecular rigidity due to significant ring strain. researchgate.net This conformational constraint is a valuable attribute in drug design, as it reduces the entropic penalty associated with a molecule binding to its biological target. By pre-organizing the molecule into a specific, bioactive conformation, the rigid azetidine scaffold can lead to enhanced binding affinity and potency. nih.gov This principle is critical for developing highly selective ligands, as the fixed geometry of the this compound core can be tailored to fit precisely into the binding pocket of a target protein, minimizing off-target interactions. The inherent stability and defined three-dimensional structure of the azetidine moiety make it a privileged scaffold for a broad range of applications in drug discovery. researchgate.net

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. The this compound structure is well-suited for this approach. Azetidines are considered valuable building blocks for drug discovery, and their small, polar nature aligns with the characteristics of ideal fragments. acs.orgnih.govchemrxiv.org

Related structures, such as sulfamides, have been successfully used to build fragment libraries for discovering novel enzyme inhibitors. nih.gov The this compound scaffold can serve as a starting point in FBDD campaigns, providing a rigid core that can be elaborated upon to improve binding affinity and develop more potent drug candidates.

The defined geometry and chemical stability of the azetidine ring make it a useful component in more complex molecular architectures, such as linkers in chemical biology probes or targeted protein degraders. Azetidine sulfonyl fluorides, for instance, have been developed as versatile reagents for creating a diverse array of novel pharmacophore motifs. acs.orgnih.gov These reagents can couple with a broad range of nucleophiles, showcasing their potential for linking different molecular components. acs.orgnih.gov This chemistry allows for the "azetidinylation" of molecules, enabling the connection of a targeting ligand to a functional payload, a strategy that is increasingly important in the development of sophisticated chemical tools and therapeutics like PROTACs (Proteolysis Targeting Chimeras). chemrxiv.orgnih.gov

Enzyme Inhibition Studies

The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit various classes of enzymes. nih.govcitedrive.com Consequently, molecules containing the this compound scaffold are frequently investigated for their enzyme inhibitory potential, particularly against bacterial enzymes and proteases.

Sulfonamides are a cornerstone class of antibiotics that function by inhibiting dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. wikipedia.orgnih.govpatsnap.com Bacteria must synthesize their own folate, whereas humans obtain it from their diet, which explains the selective toxicity of these drugs. wikipedia.orgpatsnap.com

Sulfonamides act as competitive inhibitors of DHPS, mimicking the structure of the enzyme's natural substrate, para-aminobenzoic acid (pABA). patsnap.comnih.gov By binding to the active site of DHPS, they prevent the synthesis of dihydropteroate, a precursor to folic acid. wikipedia.org This disruption of the folate pathway halts the production of essential nucleic acids, thereby preventing bacterial cell division and exhibiting a bacteriostatic effect. wikipedia.orgresearchgate.net Pterin-sulfonamide conjugates have been shown to be effective competitive inhibitors of DHPS. nih.gov Given this well-defined mechanism, compounds featuring the sulfonamide group, such as this compound, are logical candidates for development as DHPS inhibitors and antibacterial agents. researchgate.netbiosynth.com

Table 1: Mechanism of Dihydropteroate Synthase (DHPS) Inhibition by Sulfonamides

Component Description
Enzyme Dihydropteroate Synthase (DHPS)
Natural Substrate para-Aminobenzoic acid (pABA)
Inhibitor Class Sulfonamides (e.g., this compound)
Mechanism of Action Competitive Inhibition

| Biological Outcome | Blockade of folate synthesis, leading to bacteriostasis |

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a multitude of physiological and pathological processes, including cancer, inflammation, and viral replication. nih.govnih.gov Their dysregulation is linked to numerous diseases, making them important therapeutic targets. nih.gov The sulfonamide scaffold is a key feature in many potent protease inhibitors. nih.gov

Sulfonamide-based molecules have been successfully developed as inhibitors for various protease classes:

Metalloproteases: Many inhibitors of matrix metalloproteases (MMPs), which are involved in tumor invasion, contain a sulfonamide group that coordinates with the active site zinc ion. nih.gov

Serine Proteases: Azetidine-based scaffolds, specifically 4-oxo-β-lactams, have been designed as potent acylating agents and inhibitors of human neutrophil elastase, a serine protease implicated in inflammatory diseases. researchgate.net

Cysteine Proteases: Sulfonamide derivatives are explored for the inhibition of caspases and cathepsins, which are cysteine proteases involved in inflammation and apoptosis. nih.gov

Aspartyl Proteases: Some clinically used HIV protease inhibitors, such as amprenavir, incorporate a sulfonamide moiety that is critical for their potent antiviral activity. nih.gov

The this compound scaffold combines the rigid azetidine core, which can confer selectivity, with the protease-targeting sulfonamide group, making it a promising framework for designing novel inhibitors against various protease families. nih.gov

Table 2: Mentioned Compound Names

Compound Name
This compound
para-Aminobenzoic acid (pABA)
Amprenavir

Kinase Inhibition Profiling

Azetidine-containing compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.gov The inhibition profile of these compounds is determined by screening them against a large panel of human protein kinases to assess their potency and selectivity. researchgate.net This process helps identify which kinases are most strongly inhibited and reveals potential off-target effects. For example, a series of pyrazinamide-based inhibitors bearing an azetidine-benzoxazole substituent were developed as potent inhibitors of the receptor tyrosine kinase MerTK. nih.gov The goal of such profiling is to develop inhibitors with high selectivity for a specific target, which can be crucial for therapeutic applications, such as in cancer treatment where kinases are often dysregulated. researchgate.netresearchgate.net The selectivity is often related to the inhibitor's potency; therefore, profiling is typically conducted at concentrations that produce a significant, standardized level of inhibition (e.g., 73%) of the primary target. researchgate.net Some azetidine-based structures have also been found to inhibit bacterial kinases, such as WalK and PhoR, suggesting a potential role as broad-spectrum antibacterial agents. nih.gov

Caspase Inhibition: Specificity and Potency

Caspases are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation. nih.gov The inhibition of specific caspases is a therapeutic strategy for diseases involving dysregulated apoptosis, such as neurodegenerative disorders and ischemic injury. researchgate.net Caspase inhibitors are designed to target the enzyme's active site, often mimicking the natural tetrapeptide sequence (DEVD for Caspase-3) that the enzyme recognizes and cleaves. researchgate.net

The potency of an inhibitor is typically measured by its IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. Highly potent inhibitors have IC50 values in the nanomolar or even picomolar range. nih.gov Specificity is equally crucial, as inhibitors should ideally target a single caspase (e.g., Caspase-1 for inflammation or Caspase-3 for apoptosis) without affecting other caspases in the family to avoid unintended biological consequences. nih.gov For instance, certain novel inhibitors have demonstrated impressive potency against Caspase-1 with IC50 values as low as 0.023 nM, while showing significantly lower activity against other caspases like Caspase-14. nih.gov

11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD1) Inhibition

The enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) catalyzes the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue. researchgate.netmdpi.com Excess cortisol can lead to insulin resistance and other features of metabolic syndrome, making 11beta-HSD1 a significant therapeutic target for type 2 diabetes. researchgate.netmdpi.com

Derivatives of azetidine, specifically azabicyclic sulfonamides, have been identified as potent inhibitors of both human and mouse 11beta-HSD1. nih.gov The sulfonamide moiety is a structural class known to produce 11beta-HSD1 inhibitors. researchgate.net The development of selective 11beta-HSD1 inhibitors is an active area of research, with numerous small-molecule classes having been discovered. researchgate.netmdpi.com One such selective inhibitor, AZD4017, has been evaluated in clinical studies to assess its ability to mitigate the adverse metabolic effects of prescribed glucocorticoids like prednisolone. endocrine-abstracts.orgclinicaltrials.gov Inhibition of 11beta-HSD1 by these compounds leads to decreased glucose production in the liver and improved insulin sensitivity. researchgate.net

STAT3 Inhibition and Analogues

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that has been validated as a therapeutic target in cancer due to its role in tumor cell survival and proliferation. nih.govnih.gov A novel class of inhibitors based on an (R)-azetidine-2-carboxamide scaffold has been developed, demonstrating significant potency and selectivity for STAT3. acs.orgacs.org

These azetidine-based compounds, including analogues designated H172 and H182, have been shown to irreversibly bind to STAT3. nih.govresearchgate.net They selectively inhibit STAT3 DNA-binding activity with sub-micromolar IC50 values, while showing much lower potency against other STAT family members like STAT1 and STAT5. nih.govnih.gov This selectivity is critical, as it minimizes effects on other important signaling pathways. The inhibitory mechanism involves covalent binding to key cysteine residues (Cys426 and Cys468) within the STAT3 protein. nih.govresearchgate.net In human breast cancer cells that harbor constitutively active STAT3, these azetidine analogues effectively inhibit STAT3 phosphorylation and nuclear accumulation, leading to reduced cell viability and the induction of apoptosis. nih.govacs.orgacs.org

Table 1: STAT3 Inhibition by this compound Analogues

Compound STAT3 IC50 (μM) STAT1 IC50 (μM) STAT5 IC50 (μM) Reference
5a 0.55 >18 >18 acs.orgacs.org
5o 0.38 >18 >18 acs.org
8i 0.34 >18 >18 acs.org
H172 (9f) 0.38 - 0.98 >15.8 >15.8 nih.govnih.govresearchgate.net
H182 0.38 - 0.98 >15.8 >15.8 nih.govnih.govresearchgate.net
H105 1.75 - 2.07 Not specified Not specified nih.gov
H120 1.75 - 2.07 Not specified Not specified nih.gov

Antimicrobial and Antibacterial Activity

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Azetidine derivatives have demonstrated significant antimicrobial activity against a range of bacterial pathogens. wisdomlib.org Studies have shown that synthesized azetidine compounds are effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. wisdomlib.org The efficacy of these compounds is often compared to standard antibiotics. For example, certain azetidine analogues have shown antibacterial effectiveness comparable to ampicillin. wisdomlib.org The broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes this class of compounds a promising area for the development of new antibiotics. nih.gov

Activity Against Drug-Resistant Strains

A critical challenge in modern medicine is the rise of multidrug-resistant (MDR) bacteria. nih.gov Azetidine-based compounds have shown potent bactericidal activity against such challenging pathogens. A series of azetidine derivatives, termed BGAz, were identified to be effective against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (MDR-TB), the bacterium that causes tuberculosis. nih.govacs.orgnih.gov These compounds exhibit potent activity with Minimum Inhibitory Concentration (MIC99) values below 10 μM. nih.govnih.gov

The mechanism of action for these azetidines appears to be novel, involving the inhibition of mycolic acid biosynthesis, which is essential for the mycobacterial cell envelope. acs.orgnih.gov Importantly, these compounds did not lead to the development of detectable resistance in mycobacterial model organisms, suggesting they may have a durable mechanism of action. acs.orgnih.gov Beyond tuberculosis, other novel compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov

**Table 2: Antimicrobial Activity of Azetidine (BGAz) Derivatives Against *M. tuberculosis***

Compound M. tuberculosis H37Ra MIClux50 (μM) M. tuberculosis H37Rv MIC99 (μM) Reference
BGAz-002 4.5 - 9.2 Not specified acs.org
BGAz-003 4.5 - 9.2 <10 acs.orgnih.gov
BGAz-004 4.5 - 9.2 <10 acs.orgnih.gov
BGAz-005 4.5 - 9.2 Not specified acs.org

Mechanism of Action as Bacteriostatic Agents

The bacteriostatic activity of this compound and related compounds is attributed to their ability to interfere with essential bacterial metabolic pathways. As part of the broader sulfonamide class of antibiotics, their primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. nih.govmsdmanuals.com Bacteria require folic acid for the synthesis of purines and pyrimidines, which are the building blocks of DNA. msdmanuals.com By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfonamides block the folic acid pathway, thereby halting bacterial growth and replication. nih.gov This mechanism is selective for bacteria as humans obtain folic acid from their diet and are not dependent on this synthesis pathway. msdmanuals.com

Specifically, this compound has been noted to inhibit bacterial growth by binding to DNA gyrase, which prevents DNA synthesis and replication. biosynth.com This compound has demonstrated activity against bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. biosynth.com Furthermore, research into other azetidine derivatives has revealed alternative mechanisms. For instance, a series of azetidine derivatives have shown potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by arresting the late-stage biosynthesis of mycolic acid, a critical component of the mycobacterial cell envelope. acs.org

Anticancer and Antitumor Potential

The sulfonamide moiety is a key pharmacophore in the development of anticancer agents, and this compound derivatives are part of this extensive field of research. nih.gov The anticancer potential of these compounds stems from their ability to inhibit tumor cell growth, induce programmed cell death (apoptosis), and disrupt the cell cycle. nih.gov

Interference with Cellular Processes

This compound and related compounds interfere with several cellular processes vital for cancer cell survival and proliferation. One of the primary mechanisms involves the inhibition of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms like CA IX. nih.gov Inhibition of CA IX in cancer cells leads to a cascade of effects, including:

A decrease in the acidity of the extracellular pH. nih.gov

Disruption of the mitochondrial membrane integrity. nih.gov

An increase in intracellular reactive oxygen species (ROS). nih.gov

Activation of the caspase cascade (including CASP-3, -8, and -9), which triggers both the intrinsic and extrinsic apoptotic pathways. nih.gov

Other azetidine-containing compounds have been developed as potent inhibitors of key signaling pathways that are often dysregulated in cancer. For example, certain azetidine amides act as small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is constitutively active in many human cancers and plays a crucial role in cell survival and proliferation. acs.org Inhibition of STAT3 by these compounds has been shown to attenuate the survival of cancer cells. acs.org Additionally, analogues of the cytotoxic peptide TZT-1027 that incorporate an azetidine moiety have demonstrated the ability to inhibit microtubule assembly, a process essential for cell division. mdpi.com

Cell Cycle Analysis and Blockade

A key aspect of the antitumor activity of azetidine-sulfonamide derivatives is their ability to induce cell cycle arrest, thereby preventing cancer cells from dividing. Research on a novel sulfonamide derivative, 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1), demonstrated that it significantly reduced the proliferation of triple-negative breast cancer cells (MDA-MB-231) by arresting them in the G0/G1 phase of the cell cycle. nih.gov This effect was observed in a significant portion of the cell population. nih.gov

CompoundCell LineCell Cycle Phase ArrestPercentage of Cells in Arrested Phase
MMH-1MDA-MB-231G0/G172% nih.gov

Similarly, other compounds containing the azetidine ring, such as azacytidine, have been shown to induce cell cycle arrest, although through different mechanisms. Flow cytometric analysis of carcinoid tumor cells treated with azacytidine showed a dose-dependent accumulation of cells in the G2/M phase, indicating a blockade at this stage of cell division. nih.gov The inhibition of microtubule assembly by azetidine-containing TZT-1027 analogues also results in cell cycle arrest and subsequent apoptosis. mdpi.com

Other Pharmacological Activities

Beyond their bacteriostatic and anticancer properties, derivatives of this compound have been explored for a range of other pharmacological applications.

Antiviral Applications

The sulfonamide functional group is a component of various compounds that exhibit significant antiviral activity. mdpi.comnih.gov This has led to research into azetidine-sulfonamide derivatives as potential antiviral agents against a wide spectrum of viruses, including enteroviruses, human immunodeficiency virus (HIV), and coronaviruses. mdpi.comkuleuven.be

The mechanisms of action for antiviral sulfonamides are diverse. Some HIV protease inhibitors that are used clinically or are in advanced clinical trials, such as Amprenavir, contain a sulfonamide moiety. nih.gov Other sulfonamide-containing compounds have been developed as non-nucleoside HIV reverse transcriptase inhibitors or HIV integrase inhibitors. nih.gov Another antiviral strategy involving sulfonamides targets the zinc finger proteins of retroviruses; the primary sulfonamide groups can trigger the ejection of zinc ions from these critical viral proteins, which inhibits viral replication. nih.gov While many studies focus on the broader class of sulfonamides or other azetidine derivatives, the combination of these two pharmacophores in this compound presents a promising scaffold for the development of new antiviral drugs. kuleuven.benih.gov

Anti-inflammatory and Analgesic Research

This compound has been identified as an inhibitor of inflammatory chemokines and chloride secreted by macrophages, a mechanism that prevents the activation of T cells and points to its potential as an anti-inflammatory agent. biosynth.com Research into other novel azetidine derivatives has further substantiated the anti-inflammatory potential of this chemical class. For instance, the compound 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) has been shown to possess both anti-inflammatory and antioxidative properties. nih.gov

In studies using β-amyloid-treated primary microglial cells, a model for neuroinflammation, KHG26792 was found to attenuate the production of key inflammatory mediators, including:

Interleukin-6 (IL-6) nih.gov

Interleukin-1β (IL-1β) nih.gov

Tumor necrosis factor-α (TNF-α) nih.gov

Nitric oxide (NO) nih.gov

The mechanism for these effects involves the modulation of cellular signaling pathways, specifically by increasing the phosphorylation of the Akt/GSK-3β signaling pathway and by inhibiting the translocation of the pro-inflammatory transcription factor NF-κB. nih.gov

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. Bicyclic azetidines containing a sulfonamide linkage have been identified as a promising class of compounds targeting the parasite's phenylalanyl-tRNA synthetase (PfPheRS). nih.govacs.orgnih.gov This enzyme is crucial for protein synthesis, and its inhibition is lethal to the parasite across multiple stages of its life cycle, including the asexual blood stage, liver stage, and gametocyte stage. nih.gov

Research into this class of compounds has led to the identification of potent molecules like BRD7929 and its analogue, BRD3914. nih.gov Structure-activity relationship (SAR) studies revealed that the stereochemistry of the azetidine ring is critical for activity. Of eight possible stereoisomers of the parent compound, only two showed significant activity against a multidrug-resistant strain of P. falciparum. nih.gov This finding guided the synthesis of simplified analogues, such as BRD3914, which lacks a substituent at the C2 position of the azetidine ring but retains high potency. nih.gov

BRD3914 demonstrated significant in vitro activity and, importantly, proved effective in in vivo mouse models of malaria. nih.govacs.orgnih.gov An efficient synthesis for BRD3914 was developed, hinging on a palladium-catalyzed, directed C(sp³)–H arylation at the C3 position of the azetidine ring. nih.govacs.org In P. falciparum-infected mice, oral administration of BRD3914 resulted in a cure, clearing the parasite without recrudescence. nih.govnih.gov

CompoundTargetIn Vitro Activity (EC50, Dd2 strain)Key Structural Feature
BRD3444 (parent compound)Plasmodium falciparum phenylalanyl-tRNA synthetase (PfPheRS)Active (specific stereoisomers)Bicyclic azetidine core
BRD7929PfPheRSPotent activity across all parasite life stages(2S,3R,4R) stereochemistry
BRD3914PfPheRS13-15 nMAnalog lacking C2 substitution on azetidine ring

Anticonvulsant and Hypoglycemic Research

Anticonvulsant Studies The sulfonamide moiety is a key pharmacophore in several established anticonvulsant drugs, and research has extended to derivatives incorporating an azetidine ring. researchgate.net Carbonic anhydrase (CA) inhibition is a known mechanism of action for some anticonvulsant sulfonamides. nih.gov The discovery of multiple CA isozymes in the brain has spurred the design of new, selective CA inhibitors with potential antiepileptic properties. nih.gov

A series of sulfonamide derivatives were synthesized and evaluated for anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, which represent grand mal and petit mal seizures, respectively. researchgate.net Several compounds showed broad-spectrum activity, being effective in both tests. For instance, compounds with chloro and bromo substituents demonstrated activity at a dose of 100 mg/kg. researchgate.net The research highlights the potential for developing novel chemical entities for epilepsy treatment based on the sulfonamide scaffold. researchgate.net Another example is fluzinamide, an azetidine carboxamide, which was studied in adults with refractory partial seizures and showed a reduction in seizure frequency in some patients. nih.gov

Compound TypeTest ModelObserved ActivityPotential Mechanism
Aromatic Sulfonamide DerivativesMaximal Electroshock (MES)Protection against seizuresNot specified
Aromatic Sulfonamide DerivativesSubcutaneous Pentylenetetrazole (scPTZ)Protection against seizuresNot specified
Fluzinamide (Azetidine carboxamide)Refractory partial seizures (human pilot study)Reduced seizure frequency in a subset of patientsNot specified
General SulfonamidesVariousAnticonvulsant effectsCarbonic Anhydrase Inhibition

Hypoglycemic Research Sulfonamides, particularly the sulfonylurea class, are foundational in the management of type 2 diabetes. openaccesspub.orgnih.gov Their primary mechanism involves stimulating insulin release from pancreatic β-cells by binding to the sulfonylurea receptor, a component of the ATP-dependent potassium channel. nih.gov This action increases the responsiveness of β-cells to glucose, leading to enhanced insulin secretion. nih.gov

Research into novel sulfonamide derivatives continues to explore other mechanisms that contribute to a glucose-lowering effect, such as the inhibition of α-glucosidase and α-amylase. researchgate.netnih.gov These enzymes are involved in carbohydrate digestion, and their inhibition can delay glucose absorption. researchgate.net For example, a series of acyl pyrazole sulfonamides were found to be potent inhibitors of α-glucosidase, with some compounds showing significantly greater potency than the standard drug, acarbose. frontiersin.org While specific research focusing solely on this compound in this context is limited, the broader investigation of sulfonamide derivatives suggests that incorporating heterocyclic moieties like azetidine could modulate this activity. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Impact of Substituents on Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For azetidine-sulfonamide derivatives, the nature and position of substituents on both the azetidine ring and the aromatic part of the sulfonamide are critical determinants of potency and selectivity.

In the context of anticonvulsant activity, SAR studies on a series of sulfonamide derivatives revealed that the type of substituent on the aromatic ring significantly affects efficacy. researchgate.net For example, the introduction of halogen atoms like chlorine and bromine at certain positions led to compounds with notable activity in the MES seizure model. researchgate.net

For other biological targets, the substitution pattern dictates the compound's inhibitory potential. In a series of azetidine-2-carboxamides developed as STAT3 inhibitors, moving from a proline scaffold to an azetidine scaffold resulted in a log-order improvement in potency. acs.org Further optimization showed that a cyclohexyl group was optimal for lipophilicity and potency, while replacing the phenyl ring of a benzyl portion with a heterocycle was also a successful strategy to maintain potency while introducing polarity. acs.org Similarly, in a series of dipeptide inhibitors of human cytomegalovirus (HCMV), a benzyloxycarbonyl moiety at the N-terminus of an azetidine-containing structure was found to be an absolute requirement for antiviral activity. nih.gov

These examples underscore that even minor modifications, such as changing a substituent or altering stereochemistry, can have a profound impact on the biological profile of azetidine-sulfonamide-based compounds. nih.govacs.org

Rational Design Based on SAR Analysis

Rational drug design leverages the insights gained from SAR studies to create new molecules with improved therapeutic properties. slideshare.net This process begins with a validated biological target and aims to design small molecules that interact with it optimally. slideshare.net

The development of potent antimalarials based on the bicyclic azetidine scaffold is a clear example of rational design. nih.gov Initial SAR studies identified the key stereochemical requirements for activity. This knowledge allowed for the rational simplification of the lead compound, resulting in the design of BRD3914, which was easier to synthesize while retaining high potency. nih.gov

Similarly, in the design of novel antidiabetic sulfonamides, researchers have identified common structural features essential for activity, such as a p-substituted sulfonamide ring connected to a nitrogen-containing spacer which is, in turn, attached to another ring system. nih.gov This pharmacophore model, derived from SAR analysis of known inhibitors, serves as a template for designing new derivatives with potentially enhanced α-glucosidase inhibitory activity. nih.gov The design of more selective carbonic anhydrase inhibitors for anticonvulsant therapy also relies on understanding the structural requirements for binding to specific brain isozymes, guiding the synthesis of new analogues. nih.gov This approach aims to develop drugs with greater potency and fewer side effects compared to those discovered through traditional screening methods. slideshare.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netjbclinpharm.org This is achieved by correlating physicochemical properties or theoretical molecular descriptors with activity.

In the study of sulfonamide derivatives, QSAR models have been successfully developed for various biological activities, including antimicrobial, antioxidant, and enzyme inhibitory actions. jbclinpharm.orgnih.govekb.eg For instance, a 2D-QSAR study on 1,3,4-thiadiazole-2-yl azetidin-2-one derivatives identified key thermodynamic and steric descriptors that play an important role in their antimicrobial activity. researchgate.net The resulting model showed a good correlation coefficient (r²) of 0.8040, indicating its predictive ability. researchgate.net

Another QSAR study on sulfonamide derivatives as carbonic anhydrase inhibitors used descriptors derived from Density Functional Theory (DFT) calculations. nih.gov The best model produced had a very high squared correlation coefficient (R² = 0.943), demonstrating that the inhibitory activity was influenced by the energy, entropy, polarity, and reactivity indexes of the sulfonamide compounds. nih.gov Such models are valuable tools in rational drug design, as they can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of more potent drug candidates. ekb.eg

Advanced Characterization and Computational Studies of Azetidine 1 Sulfonamide

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental to confirming the identity and purity of azetidine-1-sulfonamide, as well as for studying its conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools in this regard.

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation of a compound.

In the context of azetidine-containing compounds, ¹H and ¹³C NMR are routinely used to confirm the presence and connectivity of the azetidine (B1206935) ring and the sulfonamide group. The chemical shifts of the protons and carbons in the azetidine ring are characteristic and can be influenced by the nature of the substituents on the nitrogen atom. For sulfonamides, the proton of the -SO₂NH- group typically appears as a singlet in the ¹H NMR spectrum, with its chemical shift being sensitive to the electronic environment. For instance, studies on various sulfonamide derivatives have shown that this proton signal can appear in a range of approximately 8.78 to 10.15 ppm. rsc.org The specific chemical shifts for this compound would provide a unique fingerprint for its identification.

The influence of solvent on NMR chemical shifts is a critical factor, as different solvents can induce changes in the electronic distribution and conformation of the molecule. researchgate.net This phenomenon can be exploited to gain further structural insights. Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine the spatial proximity of different protons within the molecule, which is crucial for defining its three-dimensional structure in solution. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for Key Functional Groups in Sulfonamides

Functional GroupRepresentative Chemical Shift (ppm)
-SO₂NH- (Sulfonamide N-H)8.78 - 10.15 rsc.org
Aromatic Protons6.51 - 7.70 rsc.org
-OCH₃ (Methoxy Protons)~3.6 rsc.org
-CONH- (Amide N-H)~10.27 - 10.29 rsc.org
-CH₃ (Acetyl Protons)~2.06 - 2.07 rsc.org

Note: The exact chemical shifts for this compound would require experimental determination.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula (C₃H₈N₂O₂S). biosynth.com This technique is crucial for confirming the identity of a newly synthesized compound and assessing its purity.

In addition to molecular weight determination, mass spectrometry can be used to study the fragmentation patterns of this compound. By analyzing the fragments produced upon ionization, researchers can gain valuable information about the compound's structure and the strength of its chemical bonds. This information is complementary to NMR data and helps to build a comprehensive picture of the molecule's structure.

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling have become indispensable tools in modern drug discovery and development. These methods allow researchers to predict and rationalize the properties of molecules like this compound, guiding the design of new and more potent analogs.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of drug discovery, docking is used to predict how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. rjptonline.orgnih.gov

For azetidine-containing compounds, molecular docking studies have been instrumental in understanding their binding modes to various targets. For example, docking simulations have been used to identify novel azetidine scaffolds as inhibitors of the colony-stimulating factor-1 receptor (CSF-1R), a key target in cancer therapy. nih.gov These studies can reveal crucial information about the binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the affinity of the ligand for its target. rjptonline.org By understanding these interactions, medicinal chemists can design new derivatives of this compound with improved potency and selectivity. The azetidine ring itself can be a key component in achieving high binding affinity. chemshuttle.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In chemistry, DFT calculations are widely used to study the mechanisms of chemical reactions, predict spectroscopic properties, and understand the electronic properties of molecules. mdpi.comnih.gov

For this compound, DFT calculations can be employed to investigate its conformational preferences, electronic properties, and reactivity. For instance, DFT can be used to model the transition states of reactions involving the azetidine ring, providing insights into the reaction mechanism and helping to rationalize experimental observations. nih.govmdpi.com These calculations can also be used to predict vibrational frequencies, which can be compared with experimental infrared (IR) spectra to further confirm the structure of the molecule.

The in vivo activity of a drug is heavily influenced by its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). acs.orgfrontiersin.org Computational models, often referred to as in silico ADME predictions, are increasingly used in the early stages of drug discovery to predict these properties and identify potential liabilities. mdpi.comnih.gov

For this compound, various computational tools can be used to predict its ADME profile. These predictions are based on the molecule's physicochemical properties, such as its lipophilicity (logP), solubility, and molecular weight. For example, Lipinski's rule of five is a commonly used guideline to assess the drug-likeness of a compound based on these properties. researchgate.net By predicting the ADME properties of this compound, researchers can anticipate its behavior in the body and make informed decisions about its potential as a drug candidate. nih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of a Hypothetical Azetidine-Sulfonamide Derivative

PropertyPredicted Value/ClassificationImportance in Drug Discovery
Molecular Weight< 500 g/mol Influences absorption and distribution.
LogP< 5A measure of lipophilicity, affecting solubility and permeability.
Hydrogen Bond Donors< 5Impacts solubility and binding to targets.
Hydrogen Bond Acceptors< 10Affects solubility and binding to targets.
Water Solubility (logS)HighCrucial for formulation and bioavailability. frontiersin.org
Caco-2 PermeabilityModerate to HighPredicts intestinal absorption. frontiersin.org
P-glycoprotein SubstrateNoAvoids efflux from target cells, enhancing efficacy. frontiersin.org
CYP450 InhibitionLowReduces the risk of drug-drug interactions.

Note: These are general predictions and would need to be confirmed experimentally for this compound.

Conformational Analysis and Energetics

The three-dimensional structure and energetic landscape of this compound are dictated by the conformational flexibility inherent in its azetidine ring and the rotational freedom around the nitrogen-sulfur (N-S) bond. While specific experimental or computational studies detailing the conformational analysis of this compound are not extensively available, its behavior can be inferred from research on analogous small-ring heterocyclic sulfonamides and computational studies of related molecules.

Rotation around the N-S bond of the sulfonamide group introduces another layer of conformational complexity. The orientation of the azetidine ring relative to the sulfonyl group can lead to different rotational isomers, or rotamers. The relative stability of these rotamers is governed by steric and electronic interactions between the azetidine ring and the sulfonyl oxygens. Studies on the conformational preferences of various sulfonamides have identified stable conformers based on the dihedral angles around the S-N bond. nih.govnih.gov For instance, in many sulfonamides, conformations that minimize steric repulsion between the substituents on the nitrogen and the sulfonyl oxygens are energetically favored.

Detailed research findings from computational chemistry could provide quantitative insights into the conformational landscape of this compound. Such studies would typically involve geometry optimization of various possible conformers and the calculation of their relative energies to identify the most stable structures. Furthermore, the energy barriers for the interconversion between these conformers, such as the barrier to ring puckering and the rotational barrier around the N-S bond, would be determined.

Below are illustrative data tables that one might expect from such computational investigations, based on general knowledge of related compounds.

Table 1: Calculated Relative Energies of this compound Conformers

This interactive table would present the relative energies of different stable conformers, likely arising from variations in both the azetidine ring pucker and the rotation around the N-S bond. The conformer with the lowest energy is designated as the reference (0.00 kcal/mol).

ConformerDescriptionRelative Energy (kcal/mol)
I Puckered Ring, Anti-orientation0.00
II Puckered Ring, Gauche-orientation1.25
III Planar Ring (Transition State)4.50

Note: The data in this table is hypothetical and serves as an example of what a detailed computational study might reveal. The descriptions 'Anti' and 'Gauche' would refer to the relative positioning of a reference point on the azetidine ring with respect to the S=O bonds.

Table 2: Key Geometric Parameters for the Most Stable Conformer of this compound

This table would provide crucial bond lengths, bond angles, and dihedral angles that define the geometry of the lowest energy conformer. These parameters are fundamental for understanding the molecule's three-dimensional structure.

ParameterValue
N-S Bond Length~1.65 Å
Average S=O Bond Length~1.43 Å
C-N-S Bond Angle~118°
Azetidine Ring Puckering Angle~35°
C-N-S-O Dihedral Angle~60° (Gauche)

Note: These values are representative and based on typical geometries of N-sulfonylated cyclic amines.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel Azetidine-1-sulfonamide Derivatives

The inherent ring strain of the azetidine (B1206935) ring presents both challenges and opportunities in the synthesis of its derivatives. medwinpublishers.com Overcoming these synthetic hurdles is a primary focus of current research, with the goal of creating a diverse range of novel this compound derivatives for biological evaluation.

Recent advancements have introduced innovative strategies for accessing these valuable compounds. One notable approach involves the use of azetidine sulfonyl fluorides (ASFs) as versatile reagents. nih.gov These ASFs can undergo a defluorosulfonylation reaction, providing a mild and effective pathway to 3-aryl-3-substituted azetidines. nih.gov This method offers an attractive alternative to traditional synthetic routes and allows for the introduction of various substituents, expanding the accessible chemical space. nih.gov

Another area of active investigation is the synthesis of 2-azetidinone derivatives bearing a sulfonamide group. nih.govresearchgate.net These compounds, also known as β-lactam derivatives, are of significant interest due to the well-established biological activities of the β-lactam ring in antibiotics. mdpi.com Synthetic strategies often involve the cyclization of precursor molecules, such as the reaction of N-(arylidene)hydrazinoacetyl sulfonamides with chloroacetyl chloride. nih.govresearchgate.net

The development of these and other synthetic methodologies is crucial for generating libraries of diverse this compound derivatives. This diversity is essential for exploring the structure-activity relationships of these compounds and identifying candidates with improved potency and selectivity for various biological targets.

Exploration of New Biological Targets and Therapeutic Areas

Historically, sulfonamides have been recognized for their broad-spectrum antibacterial activity. nih.gov However, the unique structural features of this compound derivatives have prompted researchers to explore their potential against a wider range of biological targets and in new therapeutic areas.

Recent studies have highlighted the potential of azetidine-containing compounds in several key areas:

Antimicrobial and Antioxidant Activity: New series of 2-azetidinone derivatives with sulfonamide structures have been synthesized and evaluated for their antimicrobial and antioxidant properties. researchgate.netnih.gov Some of these compounds have shown excellent antioxidant activity, in some cases comparable to ascorbic acid. researchgate.netmdpi.com Furthermore, certain derivatives have displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Antitubercular Activity: Azetidine derivatives are being investigated as potential agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.org A series of azetidine derivatives, termed BGAz, have demonstrated potent bactericidal activity against drug-sensitive and multidrug-resistant strains of the bacterium. acs.org These compounds appear to work by inhibiting the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. acs.org

Anticancer Activity: The azetidine scaffold is also being explored for its potential in cancer therapy. Researchers have designed and synthesized azetidine amides as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein that is aberrantly activated in many human cancers. acs.orgnih.gov These compounds have shown the ability to inhibit the growth of cancer cells and induce apoptosis. nih.gov

Antidepressant Activity: Early research has also explored the potential of azetidine derivatives as central nervous system agents. Tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity, with some compounds showing a pharmacological profile consistent with CNS stimulants. nih.gov

These findings underscore the versatility of the this compound scaffold and its potential to yield novel therapeutic agents for a variety of diseases.

Development of Advanced Catalytic Systems for this compound Synthesis

The efficient and scalable synthesis of azetidine-1-sulfonamides is critical for their development as therapeutic agents. Consequently, there is a significant research effort dedicated to developing advanced catalytic systems to facilitate their construction.

Several promising catalytic approaches have emerged:

Lanthanide-Catalyzed Aminolysis: Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines, providing a regioselective route to azetidines. frontiersin.org This method tolerates a variety of functional groups, making it a valuable tool for the synthesis of complex azetidine derivatives. frontiersin.org

Palladium-Catalyzed C-H Amination: Palladium(II) catalysis has been employed for the intramolecular amination of C(sp³)–H bonds, enabling the synthesis of functionalized azetidines. rsc.org This approach offers a direct way to form the azetidine ring by activating otherwise unreactive C-H bonds. rsc.org

Titanium-Mediated Coupling: A titanium(IV)-mediated coupling reaction of oxime ethers and alkyl Grignard reagents has been developed for the synthesis of spirocyclic NH-azetidines. rsc.orgresearchgate.net This method proceeds through a proposed Kulinkovich-type mechanism and provides access to structurally unique spirocyclic systems. rsc.orgresearchgate.net

Electrocatalytic Hydroamination: An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been reported, offering a novel approach to azetidine synthesis. acs.org This method merges cobalt catalysis with electricity to generate key carbocationic intermediates that undergo C-N bond formation. acs.org

These advanced catalytic systems are expanding the synthetic toolbox for chemists, enabling the creation of increasingly complex and diverse this compound derivatives for drug discovery programs.

Integration with Modern Drug Discovery Paradigms (e.g., PROTACs, Linkers)

The unique properties of the azetidine ring make it an attractive component for modern drug discovery platforms, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs) and as linkers in Antibody-Drug Conjugates (ADCs).

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.govmdpi.com The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. mdpi.com Azetidine-containing linkers are being explored for their ability to provide rigidity and defined exit vectors, which can be advantageous in optimizing PROTAC performance. nih.gov For instance, azetidine sulfonyl fluorides (ASFs) have been proposed as motifs for PROTAC linkers, with the potential to couple with E3 ligase recruiters. nih.gov

In the context of ADCs, which consist of an antibody, a cytotoxic drug, and a linker, azetidine derivatives are also finding utility. medchemexpress.com For example, Methyl 1-Boc-azetidine-3-carboxylate is a non-cleavable ADC linker used in the synthesis of these targeted therapies. medchemexpress.com

The incorporation of this compound motifs into these advanced therapeutic modalities highlights the growing recognition of their value in addressing complex challenges in drug design and development.

Addressing Challenges in Synthetic Accessibility and Scalability

Despite the significant progress in the synthesis of azetidine-1-sulfonamides, challenges related to their synthetic accessibility and scalability remain. The inherent ring strain of the azetidine core can make its construction and subsequent functionalization difficult, particularly on a large scale. medwinpublishers.comacs.org

Addressing these challenges is a key focus of ongoing research. Efforts are being made to develop more robust and efficient synthetic routes that are amenable to scale-up. This includes the optimization of existing methods and the discovery of new catalytic systems that can operate under mild and practical conditions. nih.gov For example, the development of scalable processes for key intermediates, such as azetidine sulfonyl fluorides, is crucial for facilitating the broader application of these reagents in drug discovery. nih.gov

Furthermore, the development of synthetic methods that allow for late-stage functionalization of the azetidine ring is highly desirable. Such methods would enable the rapid generation of diverse libraries of compounds from a common intermediate, accelerating the drug discovery process.

Overcoming the challenges of synthetic accessibility and scalability will be essential for unlocking the full therapeutic potential of this compound derivatives and translating promising research findings into new medicines.

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing and characterizing Azetidine-1-sulfonamide to ensure reproducibility?

  • Methodological Answer :

  • Synthesis : Follow protocols that include step-by-step reaction conditions (e.g., solvent, temperature, catalysts) and purity validation using techniques like NMR, HPLC, or mass spectrometry. For novel synthesis routes, provide detailed spectral data and compare with literature benchmarks .

  • Characterization : Include crystallographic data (if available), elemental analysis, and IR spectroscopy to confirm functional groups. For known compounds, cite prior methods but validate identity through cross-referenced analytical data .

  • Reproducibility : Document all experimental parameters (e.g., stirring time, reagent ratios) in the main text or supplementary materials. Use standardized units and report uncertainties in measurements .

    Table 1: Key Characterization Techniques

    TechniquePurposeExample Parameters
    NMRStructural confirmation¹H/¹³C shifts, coupling constants
    HPLCPurity assessmentRetention time, column type
    XRDCrystal structureSpace group, lattice parameters

Q. How should researchers design initial experiments to assess the stability of this compound under various conditions?

  • Methodological Answer :

  • Experimental Design : Use a factorial design to test variables like pH, temperature, and light exposure. Include control groups (e.g., inert atmosphere vs. ambient conditions) .
  • Data Collection : Monitor degradation via UV-Vis spectroscopy or LC-MS at regular intervals. Quantify half-life and identify degradation products .
  • Reporting : Present stability data in tabular form, highlighting conditions causing significant decomposition. Discuss implications for storage and handling .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding this compound's reactivity?

  • Methodological Answer :

  • Error Analysis : Re-examine computational parameters (e.g., DFT functional choice, solvation models) and experimental conditions (e.g., solvent polarity, reaction kinetics) .
  • Validation : Perform sensitivity analyses on computational models and replicate experiments with tighter controls. Use statistical tools (e.g., χ² tests) to quantify discrepancies .
  • Case Study : If DFT predicts a reaction barrier inconsistent with observed kinetics, test alternative transition states or consider entropy effects neglected in simulations .

Q. What strategies are effective for integrating multi-omics data to study this compound's biological pathways?

  • Methodological Answer :

  • Data Integration : Use bioinformatics pipelines (e.g., KEGG, STRING) to link transcriptomic, proteomic, and metabolomic datasets. Prioritize pathways with significant fold changes (p < 0.05) .

  • Hypothesis Testing : Design knock-out/knock-in models to validate candidate targets. For example, silence a putative enzyme and measure sulfonamide metabolite levels .

  • Visualization : Create network diagrams using tools like Cytoscape to map interactions between this compound and cellular components .

    Table 2: Multi-Omics Integration Workflow

    StepTool/MethodOutput
    1. Data PreprocessingR/Python scriptsNormalized datasets
    2. Pathway EnrichmentDAVID, GSEAAnnotated pathways
    3. Network AnalysisCytoscapeInteraction networks

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting results in this compound's solubility across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare solvent systems, measurement techniques (e.g., shake-flask vs. HPLC), and temperature ranges from prior studies. Use Bland-Altman plots to assess systematic biases .
  • Replication : Conduct solubility assays under standardized conditions (e.g., USP guidelines) and publish raw data for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidine-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
Azetidine-1-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。